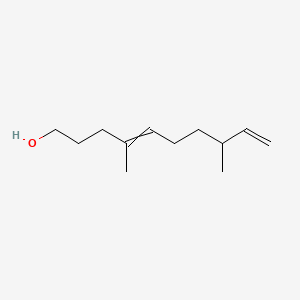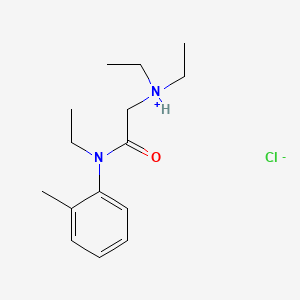
2-(Diethylamino)-N-ethyl-o-acetotoluidide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride involves the reaction of N-ethyl-2-methylaniline with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the azanium chloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azanium compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride
- [2-(2,6-Dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride
- [2-(N,2-Dimethylanilino)-2-oxoethyl]-diethylazanium chloride
Uniqueness
Diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound .
Eigenschaften
CAS-Nummer |
77966-71-3 |
|---|---|
Molekularformel |
C15H25ClN2O |
Molekulargewicht |
284.82 g/mol |
IUPAC-Name |
diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-5-16(6-2)12-15(18)17(7-3)14-11-9-8-10-13(14)4;/h8-11H,5-7,12H2,1-4H3;1H |
InChI-Schlüssel |
BTDJRHRCQGXKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(=O)N(CC)C1=CC=CC=C1C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


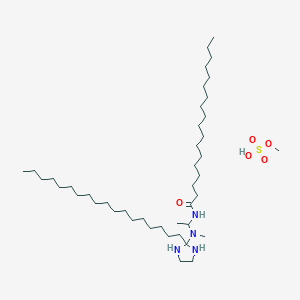
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
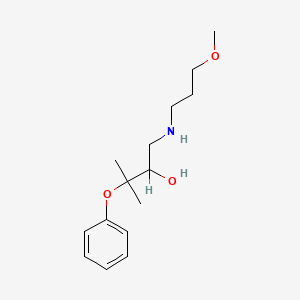
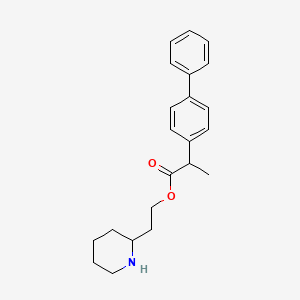
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
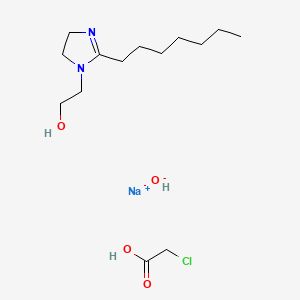

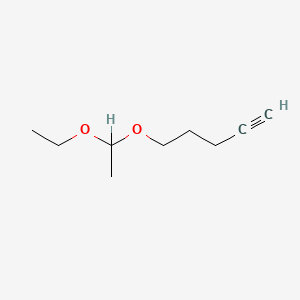
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)


![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
